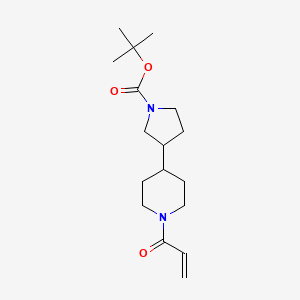
1-((4-(tert-butyl)phényl)sulfonyl)-3-méthyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole is a compound that belongs to the class of sulfonyl pyrazoles This compound features a pyrazole ring substituted with a sulfonyl group attached to a tert-butylphenyl moiety
Applications De Recherche Scientifique
1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole has several scientific research applications:
Mécanisme D'action
Target of Action
A related compound, tert-butyl 4-({[4-(but-2-yn-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate, is known to target collagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer .
Mode of Action
It’s worth noting that benzylic compounds, which this compound is a part of, typically react via an sn1 or sn2 pathway, depending on the classification of the alkyl halide portion of the molecule and the solvent used .
Biochemical Pathways
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The pka value of a compound can provide insights into its absorption and distribution characteristics . The pKa value describes the point where the acid is 50% dissociated (i.e., deprotonated). The stronger the acid, the smaller the pKa value, and strong acids have weak conjugate bases .
Result of Action
It’s worth noting that the removal of a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .
Action Environment
The reaction of benzylic compounds can be influenced by the solvent used .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.
Nucleophilic Substitution: Products where the sulfonyl group is replaced by the nucleophile.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((4-(tert-butyl)phenyl)sulfonyl)-3-phenyl-1H-pyrazole
- 1-((4-(tert-butyl)phenyl)sulfonyl)-3-ethyl-1H-pyrazole
- 1-((4-(tert-butyl)phenyl)sulfonyl)-3-isopropyl-1H-pyrazole
Uniqueness
1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole is unique due to the presence of the tert-butyl group, which can enhance the compound’s lipophilicity and stability. This can lead to improved pharmacokinetic properties, such as increased bioavailability and longer half-life, making it a valuable candidate for drug development .
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11-9-10-16(15-11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMXXUSAMCNMJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)


![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)
![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)
![(2Z)-2-[(4E)-3-Chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2364240.png)
![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)
![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2364243.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)

![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)
